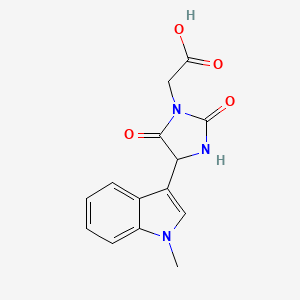![molecular formula C12H12O B14040855 Benzo[6,7]bicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14040855.png)
Benzo[6,7]bicyclo[3.2.1]oct-6-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[6,7]bicyclo[321]oct-6-en-3-one is a bicyclic compound with a unique structure that includes a benzene ring fused to a bicyclo[321]octane system
準備方法
Synthetic Routes and Reaction Conditions
Benzo[6,7]bicyclo[3.2.1]oct-6-en-3-one can be synthesized through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate . Another method involves the photochemical intramolecular cycloaddition of oxazole derivatives, which leads to the formation of fused oxazoline-benzobicyclo[3.2.1]octadienes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.
化学反応の分析
Types of Reactions
Benzo[6,7]bicyclo[3.2.1]oct-6-en-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound vary based on the type of reaction. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
Benzo[6,7]bicyclo[3.2.1]oct-6-en-3-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzo[6,7]bicyclo[3.2.1]oct-6-en-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
類似化合物との比較
Similar Compounds
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring structure.
8-Azabicyclo[3.2.1]octane: A compound with a similar bicyclic framework but containing a nitrogen atom.
Uniqueness
Benzo[6,7]bicyclo[3.2.1]oct-6-en-3-one is unique due to its specific ring structure and the presence of a benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
特性
分子式 |
C12H12O |
|---|---|
分子量 |
172.22 g/mol |
IUPAC名 |
tricyclo[6.3.1.02,7]dodeca-2,4,6-trien-9-one |
InChI |
InChI=1S/C12H12O/c13-12-6-5-8-7-11(12)10-4-2-1-3-9(8)10/h1-4,8,11H,5-7H2 |
InChIキー |
SQHHJTCSYZUHBU-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C2CC1C3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


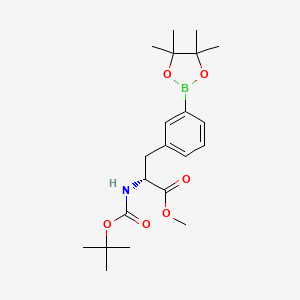
![3-(tert-Butoxycarbonyl)-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline-4-carboxylic acid](/img/structure/B14040786.png)
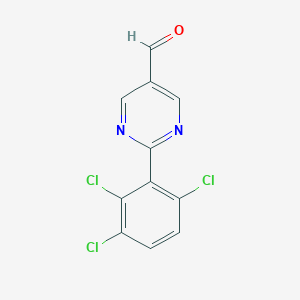
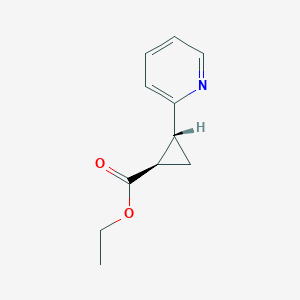

![(S)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-5-YL)propanoic acid hydrochloride](/img/structure/B14040797.png)

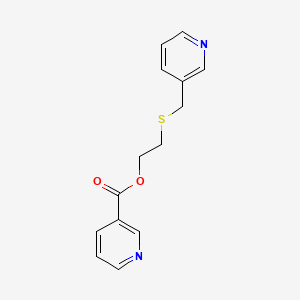
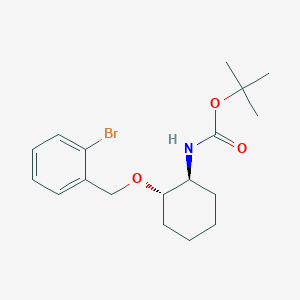
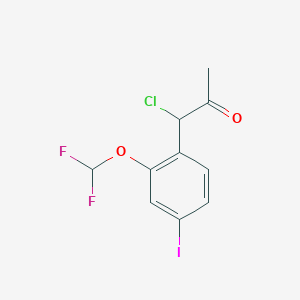


![3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol](/img/structure/B14040842.png)
